Cyclodeca-1,3,5,7-tetraen-9-yne
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Overview
Description
Cyclodeca-1,3,5,7-tetraen-9-yne is an organic compound with the molecular formula C₁₀H₈. It is a cyclic molecule characterized by alternating double and triple bonds within a ten-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodeca-1,3,5,7-tetraen-9-yne can be synthesized through various synthetic routes. One common method involves the cyclization of linear precursors under specific reaction conditions. For example, the cyclization of a suitable diene-yne precursor can be achieved using transition metal catalysts such as palladium or nickel . The reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Cyclodeca-1,3,5,7-tetraen-9-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to different hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce partially or fully hydrogenated cyclodeca derivatives .
Scientific Research Applications
Cyclodeca-1,3,5,7-tetraen-9-yne has several scientific research applications:
Chemistry: It serves as a model compound for studying conjugated systems and aromaticity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: The compound’s unique electronic properties make it a candidate for materials science applications, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism by which cyclodeca-1,3,5,7-tetraen-9-yne exerts its effects involves its ability to interact with various molecular targets. Its conjugated system allows it to participate in electron transfer processes, making it a potential candidate for redox reactions. Additionally, its structure enables it to bind to specific enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclodecapentaene: Another cyclic compound with alternating double bonds, known for its aromatic properties.
Cyclooctatetraene: A smaller ring system with alternating double bonds, often studied for its non-aromatic behavior.
Uniqueness
Cyclodeca-1,3,5,7-tetraen-9-yne is unique due to its combination of double and triple bonds within a ten-membered ring. This structure imparts distinct electronic properties, making it a valuable compound for studying conjugation and aromaticity.
Properties
CAS No. |
494834-31-0 |
---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
InChI |
InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-8H |
InChI Key |
PZDUPMFNAGXLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C=C=CC=C1 |
Origin of Product |
United States |
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